molecular formula C18H23FINO2 B1666865 Ioflupane CAS No. 155797-99-2

Ioflupane

Katalognummer: B1666865
CAS-Nummer: 155797-99-2
Molekulargewicht: 431.3 g/mol
InChI-Schlüssel: HXWLAJVUJSVENX-HZMVEIRTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ioflupan umfasst mehrere Schritte, beginnend mit der Herstellung des TropanderivatsDie Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von Ioflupan umfasst den Einsatz automatisierter Synthesemodule, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess umfasst die Radiomarkierung der Verbindung mit Jod-123, gefolgt von der Reinigung und Qualitätskontrolle, um die behördlichen Standards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ioflupan unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Jodmonochlorid. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um Spezifität und Ausbeute zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von Ioflupan, die für verschiedene Bildgebungs- und Diagnosezwecke eingesetzt werden können .

Wissenschaftliche Forschungsanwendungen

Diagnostic Applications

1. Parkinsonian Syndromes Diagnosis

Ioflupane is instrumental in diagnosing parkinsonian syndromes, including Parkinson's disease and essential tremor. The compound serves as a biomarker for presynaptic dopamine transporters in the striatum, allowing for the visualization of dopaminergic neuron integrity. A pooled analysis of clinical trials demonstrated that this compound SPECT imaging has a sensitivity of approximately 91.9% and specificity of 83.6% when assessed by on-site readers, with slightly lower values when evaluated by independent experts (sensitivity: 88.7%, specificity: 91.2%) .

2. Differentiation of Dementia Types

This compound imaging is also utilized to differentiate between types of dementia, particularly dementia with Lewy bodies and Alzheimer's disease. A study involving 55 patients who underwent this compound imaging and subsequent autopsy revealed a diagnostic accuracy of 86% for this compound compared to clinical diagnoses, highlighting its efficacy in identifying underlying pathologies associated with dementia .

Case Studies

Case Study 1: Diagnostic Accuracy in Clinical Practice

A multicenter study evaluated the diagnostic performance of this compound SPECT imaging across various demographics. The study involved patients with suspected parkinsonian syndromes who underwent imaging to assist in confirming their clinical diagnoses. The results indicated that this compound provided consistent diagnostic performance across both Caucasian and non-Caucasian populations, emphasizing its reliability as a diagnostic tool irrespective of demographic variables .

Case Study 2: Clinical Utility in Uncertain Diagnoses

In cases where clinical diagnosis remains uncertain, this compound has proven beneficial. For instance, a patient presenting with atypical symptoms underwent this compound SPECT imaging, which revealed significant dopaminergic deficits consistent with Parkinson's disease despite inconclusive clinical findings. This case underscores the role of this compound in clarifying ambiguous diagnoses and guiding treatment decisions .

Data Summary

Study Population Sensitivity (%) Specificity (%)
O'Brien et al., 2014Various movement disorders91.983.6High diagnostic accuracy for striatal dopaminergic deficits
Autopsy StudyDementia patients8092High accuracy for differentiating dementia types
Multicenter StudyParkinson's diagnosis uncertainty--Reliable across demographics

Wirkmechanismus

Ioflupane exerts its effects by binding selectively to presynaptic dopamine transporters in the brain. When labeled with iodine-123, it emits gamma rays that can be detected using SPECT imaging. This allows for the visualization of dopamine neuron distribution and density, aiding in the diagnosis of Parkinsonian syndromes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von Ioflupan

Ioflupan ist einzigartig aufgrund seiner hohen Affinität zu Dopamintransportern und seiner Fähigkeit, mit Jod-123 markiert zu werden, was es zu einem effektiven Bildgebungsmittel für die Diagnose von Parkinson-Syndromen macht. Seine Spezifität und sein Sicherheitsprofil machen es zu einer bevorzugten Wahl im klinischen Umfeld .

Biologische Aktivität

Ioflupane, also known as 123I-ioflupane or DaTSCAN, is a radiopharmaceutical used primarily in the diagnosis of movement disorders, particularly those associated with dopaminergic deficits such as Parkinson's disease and dementia with Lewy bodies. This article delves into its biological activity, pharmacodynamics, clinical efficacy, and relevant case studies.

This compound is a cocaine analogue that selectively binds to the presynaptic dopamine transporter (DAT) in the brain. This binding allows for the visualization of dopaminergic neurons through single-photon emission computed tomography (SPECT) imaging. The compound also exhibits lower affinity for the serotonin transporter, which is approximately ten times less than that for DAT .

Pharmacokinetic Profile

  • Distribution : After intravenous injection, this compound is rapidly cleared from the bloodstream, with only about 5% remaining in circulation at 5 minutes post-injection. Brain uptake peaks at approximately 7% of the injected dose within 10 minutes and declines to about 3% after 5 hours .
  • Elimination : Approximately 60% of the radioactivity is excreted in urine within 48 hours, with about 14% eliminated via feces .

Clinical Efficacy and Diagnostic Performance

Numerous studies have assessed the diagnostic performance of this compound in detecting striatal dopaminergic deficits. A pooled analysis of four clinical trials involving 928 participants demonstrated:

  • Sensitivity : 91.9% (95% CI: 88.7% to 94.5%)
  • Specificity : 83.6% (95% CI: 78.7% to 87.9%)

When images were evaluated by independent experts, sensitivity was slightly lower at 88.7%, but specificity improved to 91.2% .

Case Study Overview

A notable case study involved a cohort of patients diagnosed with Parkinsonian syndromes and dementia with Lewy bodies. The study utilized this compound SPECT imaging to assess dopaminergic function:

  • Participants : Included patients with varying degrees of cognitive impairment and movement disorders.
  • Findings : The imaging results correlated significantly with clinical diagnoses, reinforcing the utility of this compound as a diagnostic tool.

Comparative Analysis with Other Imaging Techniques

To better understand the role of this compound in clinical practice, it is essential to compare its effectiveness with other imaging modalities such as PET scans using compounds like F-DOPA.

Imaging ModalitySensitivitySpecificityKey Advantages
This compound SPECT91.9%83.6%Non-invasive; high diagnostic accuracy for dopaminergic deficits
F-DOPA PETVariesVariesBetter for metabolic activity; useful in differentiating between types of parkinsonism

Biological Safety and Dosimetry

The safety profile of this compound has been assessed through various studies. The estimated absorbed radiation doses for an average adult patient receiving a typical dose (185 MBq) are summarized as follows:

OrganAbsorbed Dose (μGy/MBq)
Brain16
Liver85
Kidneys13
Effective Dose25 μSv/MBq

The effective dose resulting from a typical administration is approximately 4.6 mSv .

Eigenschaften

IUPAC Name

methyl (1R,2S,3S,5S)-8-(3-fluoropropyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FINO2/c1-23-18(22)17-15(12-3-5-13(20)6-4-12)11-14-7-8-16(17)21(14)10-2-9-19/h3-6,14-17H,2,7-11H2,1H3/t14-,15+,16+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWLAJVUJSVENX-HZMVEIRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(N2CCCF)CC1C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@H](N2CCCF)C[C@@H]1C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155797-99-2
Record name 2-Carbomethoxy-8-(3-fluoropropyl)-3-(4-iodophenyl)tropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155797992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IOFLUPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF232WE742
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ioflupane
Reactant of Route 2
Ioflupane
Reactant of Route 3
Reactant of Route 3
Ioflupane
Reactant of Route 4
Reactant of Route 4
Ioflupane
Reactant of Route 5
Reactant of Route 5
Ioflupane
Reactant of Route 6
Reactant of Route 6
Ioflupane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.